2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide
Overview
Description
2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group and a piperidinyl butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorophenol with butanoyl chloride to form 3-chlorophenyl butanoate. This intermediate is then reacted with 1-(propan-2-yl)piperidine in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide
- 2-(3-chlorophenoxy)-N-[1-(methyl)piperidin-4-yl]butanamide
- 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]pentanamide
Uniqueness
2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorophenoxy group provides a site for further chemical modifications, while the piperidinyl butanamide moiety contributes to its biological activity. This combination makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-4-17(23-16-7-5-6-14(19)12-16)18(22)20-15-8-10-21(11-9-15)13(2)3/h5-7,12-13,15,17H,4,8-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPWSILSEYHNHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169378 | |
Record name | 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-25-9 | |
Record name | 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959239-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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